molecular formula C10H16N2O4S B1517651 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide CAS No. 1036596-08-3

5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide

Cat. No.: B1517651
CAS No.: 1036596-08-3
M. Wt: 260.31 g/mol
InChI Key: GAQYQXCUMZXSTJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide follows International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds containing sulfonamide functional groups. The compound's official International Union of Pure and Applied Chemistry name is 5-amino-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide, which accurately reflects the positioning of substituents on the benzene ring and the nature of the sulfonamide linkage. The nomenclature system begins with the benzene core structure, upon which multiple substituents are positioned according to established numbering conventions.

The systematic naming process involves identifying the principal functional group, which in this case is the sulfonamide moiety attached to the benzene ring at position 1. The amino group occupies position 5 on the benzene ring, while the methoxy group is located at position 2, creating a specific substitution pattern that influences the compound's chemical behavior. The N-(2-methoxyethyl) portion of the name indicates that the nitrogen atom of the sulfonamide group is substituted with a 2-methoxyethyl chain, representing a secondary modification to the basic sulfonamide structure.

Alternative nomenclature systems and synonyms for this compound include various database identifiers and chemical registry numbers that facilitate its identification across different chemical databases. The Chemical Abstracts Service registry number 1036596-08-3 serves as a unique identifier for this specific compound, distinguishing it from other structurally related benzenesulfonamide derivatives. Additional synonyms documented in chemical databases include LRB59608 and AKOS009226978, which represent various supplier and database-specific identification codes.

The systematic approach to naming this compound demonstrates the hierarchical nature of International Union of Pure and Applied Chemistry nomenclature, where the core benzene structure serves as the foundation for describing increasingly complex substitution patterns. The precision of this naming system becomes particularly important when distinguishing between closely related isomers and structural analogs within the benzenesulfonamide family of compounds.

Molecular Formula and Weight: Computational versus Experimental Validation

The molecular formula of 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is established as C₁₀H₁₆N₂O₄S, representing a complex organic molecule with specific elemental composition. Computational analysis conducted by PubChem 2.1 during the 2021.05.07 release determined the molecular weight to be 260.31 grams per mole, providing a precise measurement that has been consistently validated across multiple chemical databases. This molecular weight calculation incorporates the contributions of all constituent atoms: ten carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom.

The computational validation of molecular properties relies on advanced algorithms that consider atomic masses according to International Union of Pure and Applied Chemistry standards. The molecular weight of 260.31 grams per mole has been independently confirmed through multiple computational chemistry platforms, demonstrating the reliability of modern molecular modeling techniques. Chemical suppliers and databases consistently report this same molecular weight value, indicating strong agreement between computational predictions and practical chemical characterization.

Comparative analysis of molecular weight data across different sources reveals remarkable consistency in reported values. Aaron Chemicals reports the molecular weight as 260.31, matching precisely with PubChem computational data. Similarly, Chem-space documentation indicates a molecular weight of 260 Daltons, representing the same value expressed in alternative units commonly used in mass spectrometry applications. This convergence of data from multiple independent sources strengthens confidence in the accuracy of the molecular weight determination.

The elemental composition analysis reveals specific atomic ratios that contribute to the compound's overall molecular architecture. The presence of two nitrogen atoms reflects the amino group and the sulfonamide nitrogen, while the four oxygen atoms are distributed among the methoxy groups and the sulfonyl moiety. The sulfur atom represents the central element of the sulfonamide functional group, which serves as a critical structural component influencing the compound's chemical behavior and potential biological activity.

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide reveals important aspects of its three-dimensional molecular structure and conformational flexibility. PubChem databases provide detailed three-dimensional conformer models that illustrate the spatial arrangement of atoms within the molecule. The compound exhibits conformational isomerism primarily due to the flexible 2-methoxyethyl chain attached to the sulfonamide nitrogen, which can adopt multiple rotational conformations around carbon-carbon and carbon-nitrogen bonds.

The International Chemical Identifier string for this compound, InChI=1S/C10H16N2O4S/c1-15-6-5-12-17(13,14)10-7-8(11)3-4-9(10)16-2/h3-4,7,12H,5-6,11H2,1-2H3, provides a standardized representation of the molecular structure that enables precise stereochemical characterization. This identifier encodes the connectivity and hydrogen placement patterns that define the compound's three-dimensional structure, though it does not specify particular stereoisomers if they exist.

The simplified molecular-input line-entry system representation COCCNS(=O)(=O)C1=C(C=CC(=C1)N)OC offers another perspective on the molecular structure, emphasizing the linear connectivity of atoms and functional groups. This representation facilitates computational analysis and database searching while maintaining essential structural information about the compound's architecture.

Rotational flexibility around the carbon-nitrogen bond connecting the 2-methoxyethyl chain to the sulfonamide nitrogen creates multiple possible conformational states. The Chem-space database reports five rotatable bonds within the molecule, indicating significant conformational flexibility that could influence the compound's interaction with biological targets or its behavior in chemical reactions. This conformational freedom represents an important consideration for understanding the compound's dynamic behavior in solution and its potential for molecular recognition processes.

The absence of defined chiral centers in the molecule simplifies the stereochemical analysis, as the compound does not exhibit optical isomerism. However, the conformational flexibility of the methoxyethyl substituent introduces dynamic stereochemical considerations that may influence the compound's physical and chemical properties under different environmental conditions.

Comparative Structural Analysis with Analogous Benzenesulfonamide Derivatives

Comparative structural analysis reveals important relationships between 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide and other members of the benzenesulfonamide family. The compound 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide, with molecular formula C₈H₁₂N₂O₃S and molecular weight 216.26 grams per mole, represents a closely related analog differing only in the N-substituent structure. This structural comparison highlights the impact of N-substitution patterns on molecular weight and potential biological activity within the benzenesulfonamide series.

The structural relationship extends to 5-amino-2-methoxybenzenesulfonamide hydrochloride, which maintains the core benzene substitution pattern while lacking the N-alkyl substitution present in the target compound. This simpler analog, with molecular formula C₇H₁₁ClN₂O₃S and molecular weight 238.69 grams per mole, demonstrates how N-substitution contributes to the overall molecular complexity and potentially influences pharmacological properties. The presence of the hydrochloride salt form in this analog also illustrates common formulation strategies employed with benzenesulfonamide compounds.

Analysis of 2-amino-5-methoxybenzenesulfonamide provides insights into positional isomerism effects within this chemical family. This compound, with molecular formula C₇H₁₀N₂O₃S and molecular weight 202.23 grams per mole, demonstrates how different substitution patterns on the benzene ring influence overall molecular properties. The repositioning of amino and methoxy groups creates distinct chemical environments that may affect reactivity, solubility, and biological activity profiles.

The compound 5-(2-aminopropyl)-2-methoxybenzenesulfonamide represents another important structural analog that incorporates an aminopropyl side chain rather than the methoxyethyl substitution. With molecular formula C₁₀H₁₆N₂O₃S and molecular weight 244.31 grams per mole, this compound demonstrates how different N-substitution patterns can maintain similar molecular weights while introducing distinct functional group arrangements. The presence of an additional amino group in the side chain creates opportunities for different hydrogen bonding patterns and potentially altered biological activities.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide C₁₀H₁₆N₂O₄S 260.31 Reference compound with methoxyethyl N-substitution
5-amino-2-methoxy-N-methylbenzene-1-sulfonamide C₈H₁₂N₂O₃S 216.26 Simple methyl N-substitution
5-amino-2-methoxybenzenesulfonamide hydrochloride C₇H₁₁ClN₂O₃S 238.69 No N-substitution, hydrochloride salt
2-amino-5-methoxybenzenesulfonamide C₇H₁₀N₂O₃S 202.23 Positional isomer with amino/methoxy repositioning
5-(2-aminopropyl)-2-methoxybenzenesulfonamide C₁₀H₁₆N₂O₃S 244.31 Aminopropyl N-substitution instead of methoxyethyl

Properties

IUPAC Name

5-amino-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c1-15-6-5-12-17(13,14)10-7-8(11)3-4-9(10)16-2/h3-4,7,12H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQYQXCUMZXSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Amino-Substituted Methoxybenzene Derivatives

A key step involves preparing the sulfonyl chloride intermediate from a methoxy-substituted benzene sulfonic acid derivative, followed by reaction with 2-methoxyethylamine to introduce the N-(2-methoxyethyl) group.

  • Chlorosulfonation:

    • Starting from 5-amino-2-methoxybenzene or its protected derivatives, chlorosulfonic acid is used to introduce the sulfonyl chloride group at the 1-position.
    • Reaction temperature is controlled between −30 °C and +30 °C in dichloromethane to avoid side reactions.
    • The sulfonyl chloride intermediate is isolated or directly converted in situ to sulfonamide by reaction with the amine.
  • Sulfonamide Formation:

    • The sulfonyl chloride intermediate reacts with 2-methoxyethylamine or its equivalents in the presence of a base such as sodium carbonate or sodium acetate.
    • Reaction temperatures are typically 25–70 °C.
    • The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
    • The product is isolated by filtration or extraction, followed by recrystallization from ethanol or water to yield pure sulfonamide.

Protection and Deprotection Strategies

  • To avoid side reactions, the amino group on the benzene ring may be protected (e.g., acetylation) before chlorosulfonation.
  • After sulfonamide formation, deprotection (e.g., acid hydrolysis) is performed to regenerate the free amino group.
  • For example, acetylation with acetic anhydride at 60–70 °C for 4–6 hours yields N-acetyl intermediates with high yield (~100%).
  • Deacetylation is performed by refluxing in 5% aqueous HCl for 18 hours, yielding the free amino sulfonamide with ~80% yield.

Alternative Direct Synthesis via Friedel-Crafts Alkylation

An innovative method reported involves synthesizing optically pure sulfonamides directly from D-alanine and methoxybenzene through Friedel-Crafts alkylation, avoiding racemization and multiple purification steps.

  • Key Features:
    • Protecting amino group of D-alanine to prevent side reactions.
    • Friedel-Crafts reaction with methoxybenzene to introduce the aminopropyl side chain.
    • Subsequent sulfonylation to form the sulfonamide.
    • This method reduces the number of steps, avoids optical racemization, and simplifies industrial-scale production.

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Acetylation (amino protection) Acetic anhydride, solvent-free or dichloromethane 60–70 4–6 hours ~100 High yield of N-acetyl intermediate
Chlorosulfonation Chlorosulfonic acid in dichloromethane −30 to +30 1–3 hours 90–96 Cooling essential to control reaction
Sulfonamide formation 2-methoxyethylamine, sodium carbonate, DMF 25–70 1–5 hours 50–80 Base neutralizes HCl; reaction monitored by TLC
Deacetylation 5% aqueous HCl reflux 100 (reflux) 18 hours ~80 Regenerates free amino group
Friedel-Crafts alkylation D-alanine derivative, methoxybenzene, Lewis acid 50–70 Several hours Variable Direct synthesis route with optical purity

Research Findings and Industrial Relevance

  • The method involving acetylation, chlorosulfonation, sulfonamide formation, and deacetylation has been demonstrated to improve yields significantly compared to older methods, with overall yields up to 38.4% for intermediate sulfonamides and up to 19.2% for final pharmaceutical targets.
  • The Friedel-Crafts based method avoids racemization, critical for pharmaceutical applications requiring optically pure compounds.
  • Use of mild bases like sodium carbonate and solvents like DMF or dichloromethane enable cleaner reactions and easier product isolation.
  • Recrystallization from ethanol or water is effective for purification, yielding high-purity products suitable for further pharmaceutical synthesis.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.

Biology: In biological research, 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide can be used as a probe to study enzyme activities and interactions with biological macromolecules.

Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the biological system and the specific conditions of the experiment.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
5-Amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide 5-NH₂, 2-OCH₃, N-(CH₂CH₂OCH₃) C₁₀H₁₆N₂O₄S Moderate hydrophilicity; discontinued
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Cl, 2-OCH₃, N-Ph C₁₃H₁₂ClNO₃S Anti-convulsant, anti-hypertensive
5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide 5-NH₂, 2-OCH₃, N-(4-OCH₃-Ph) C₁₄H₁₅N₂O₄S Increased steric bulk; aryl substitution
5-Chloro-2-methoxy-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzene-1-sulfonamide 5-Cl, 2-OCH₃, N-heterocyclic C₁₃H₁₁ClN₄O₃S Stable enzyme interactions in dynamics
4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide 4-NH₂, 5-SO₂Et, 2-OCH₃, complex N-substituent C₁₉H₃₀N₄O₅S Enhanced pharmacokinetic complexity

Biological Activity

5-Amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide, commonly referred to by its chemical structure, is an aromatic sulfonamide compound that has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with:

  • An amino group (NH2-NH_2) at the fifth position (meta).
  • A methoxy group (OCH3-OCH_3) at the second position (ortho).
  • A N-(2-methoxyethyl) group linked to the sulfonamide moiety.

This configuration suggests potential for hydrogen bonding and polarity due to the presence of both amine and sulfonamide groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide may exhibit several biological activities, primarily as an enzyme inhibitor and a potential therapeutic agent. Its applications are still under investigation, but certain studies suggest promising avenues.

Enzyme Inhibition

The compound is being explored for its potential as an enzyme inhibitor , specifically in biochemical assays. It may act by mimicking natural substrates, thus disrupting essential biochemical pathways. This mechanism could lead to therapeutic effects in various conditions, including cancer and inflammatory diseases.

Case Studies and Experimental Data

The proposed mechanism involves competitive inhibition where the compound mimics the structure of natural substrates of specific enzymes. This interaction can lead to a decrease in enzymatic activity, thereby affecting metabolic pathways crucial for disease progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide, it is beneficial to compare it with similar sulfonamide compounds:

Compound NameStructure FeaturesBiological Activity
3-Amino-N-(2-methoxyethyl)benzene-1-sulfonamideAmino group at position 3Enzyme inhibition
4-Chloro-2-methoxybenzenesulfonamideChlorine substitutionAntimicrobial activity
5-Pyrazolyl-Urea DerivativePyrazole ring additionAnti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the key structural features of 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide, and how do they influence its reactivity?

  • Answer : The compound contains a sulfonamide group (-SO₂NH-) linked to a substituted benzene ring with methoxy (-OCH₃) and amino (-NH₂) groups. The 2-methoxyethyl side chain introduces steric and electronic effects, modulating nucleophilic/electrophilic reactivity. Computational studies (e.g., DFT) and spectroscopic techniques (¹H/¹³C NMR, IR) are used to map electron density and hydrogen-bonding interactions, critical for predicting substitution patterns and stability .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?

  • Answer : Synthesis typically involves sulfonylation of 5-amino-2-methoxybenzene derivatives with 2-methoxyethylamine. Key steps include:

  • Sulfonation : Using chlorosulfonic acid to generate the sulfonyl chloride intermediate.
  • Amidation : Reacting the intermediate with 2-methoxyethylamine in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) to neutralize HCl.
  • Purification : Column chromatography or recrystallization ensures >95% purity. Yields vary (45–93%) depending on stoichiometry and temperature control .

Q. How is the purity and identity of this compound validated in research settings?

  • Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity.
  • Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.3–3.7 ppm for methoxy groups) and HRMS (e.g., [M+H]+ at m/z 285.0872) validate structure.
  • Elemental Analysis : Matches calculated C, H, N, S content within 0.3% error .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in targeting NLRP3 inflammasome or cancer pathways?

  • Answer : The sulfonamide group interacts with NLRP3’s ATP-binding domain, inhibiting inflammasome assembly. In cancer, the methoxyethyl side chain enhances membrane permeability, allowing disruption of mitochondrial function (e.g., caspase-3 activation). In vitro assays (e.g., IL-1β ELISA for NLRP3; MTT assays for cytotoxicity) show IC₅₀ values in the low micromolar range. Structural analogs with bulkier substituents exhibit reduced activity, highlighting steric limitations .

Q. How do structural modifications (e.g., substituent variation on the benzene ring) affect structure-activity relationships (SAR)?

  • Answer :

  • Electron-Withdrawing Groups (e.g., Cl at position 5): Increase electrophilicity, enhancing binding to cysteine residues in target proteins.
  • Methoxy Positioning : 2-Methoxy groups improve solubility but reduce metabolic stability compared to 4-methoxy analogs.
  • Side Chain Optimization : Replacement of 2-methoxyethyl with morpholine or piperazine rings alters pharmacokinetics (e.g., t₁/₂ increases from 2.1 to 4.7 hrs in rat models) .

Q. What contradictions exist in reported biological data, and how can they be resolved methodologically?

  • Answer : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 12 μM for NLRP3 inhibition) arise from assay conditions:

  • Cell Line Variability : THP-1 vs. primary macrophages differ in NLRP3 expression.
  • Compound Solubility : DMSO concentration >0.1% induces false positives.
  • Resolution : Standardize protocols (e.g., ATP luminescence for viability; Western blotting for caspase-1 cleavage) and use orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational tools are used to predict the ADMET profile of this compound?

  • Answer :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate:
  • Absorption : High Caco-2 permeability (Pe > 8 × 10⁻⁶ cm/s).
  • Metabolism : CYP3A4-mediated demethylation as the primary pathway.
  • Toxicity : Ames test predictions indicate low mutagenic risk.
  • Molecular Dynamics (MD) Simulations : GROMACS models predict stable binding to NLRP3 (RMSD < 2.0 Å over 100 ns) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.